molecular formula C18H16N2O2 B11369337 N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11369337
M. Wt: 292.3 g/mol
InChI Key: XWBBSLIFXWDASE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group and two aromatic rings, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

    N-(3,4-dimethylphenyl)-4-isopropylbenzamide: Known for its anti-inflammatory properties.

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with potential neurological effects.

    7-Nitroindazole: A selective inhibitor of neuronal nitric oxide synthase.

Uniqueness: N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific structural features, including the oxazole ring and the combination of aromatic rings with a carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-12-8-9-15(10-13(12)2)19-18(21)16-11-17(22-20-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)

InChI Key

XWBBSLIFXWDASE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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